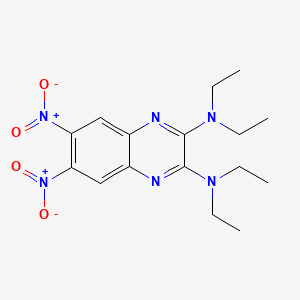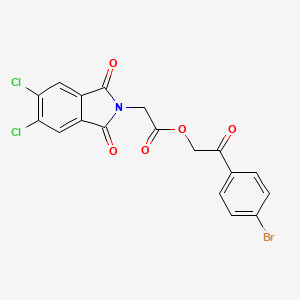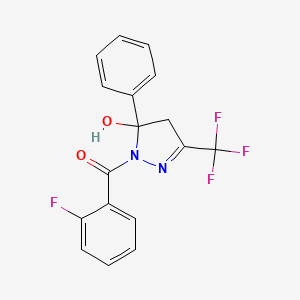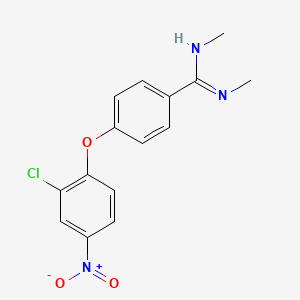
N,N,N',N'-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine: is an organic compound with a complex structure that includes both nitro and amine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine typically involves multiple steps. One common method includes the nitration of quinoxaline derivatives followed by the introduction of ethyl groups to the amine functionalities. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitro groups to form different oxidation states.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield N,N,N’,N’-tetraethyl-6,7-diaminoquinoxaline, while substitution reactions can produce various alkyl or aryl derivatives.
科学研究应用
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism by which N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A similar compound with methyl groups instead of ethyl groups.
N,N,N’,N’-tetraethylethylenediamine: Another related compound with a simpler structure lacking the nitro groups.
Uniqueness
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine is unique due to the presence of both nitro and amine functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C16H22N6O4 |
|---|---|
分子量 |
362.38 g/mol |
IUPAC 名称 |
2-N,2-N,3-N,3-N-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C16H22N6O4/c1-5-19(6-2)15-16(20(7-3)8-4)18-12-10-14(22(25)26)13(21(23)24)9-11(12)17-15/h9-10H,5-8H2,1-4H3 |
InChI 键 |
KTFCRVHNOMQNMX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC2=CC(=C(C=C2N=C1N(CC)CC)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469366.png)


![N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12469399.png)

![5,6-dimethyl-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469409.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469425.png)
![1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium](/img/structure/B12469431.png)
![3,5-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469435.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)

